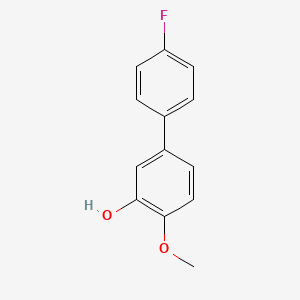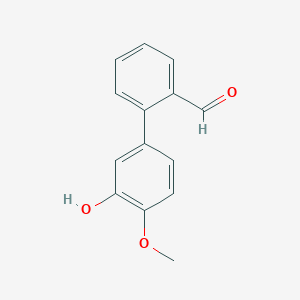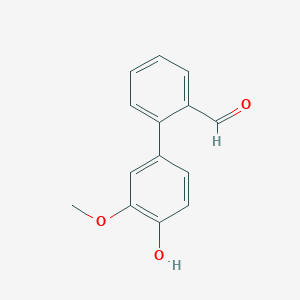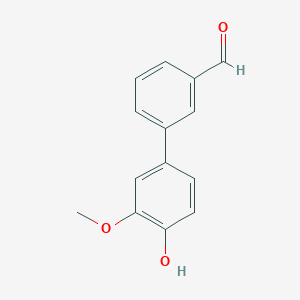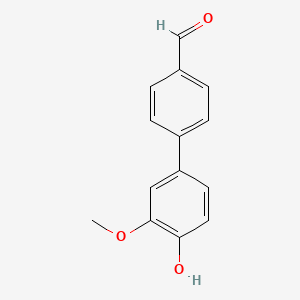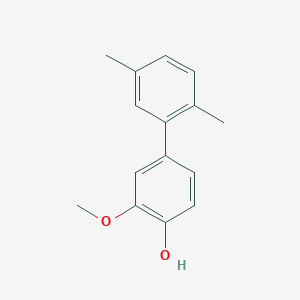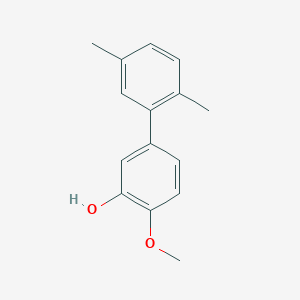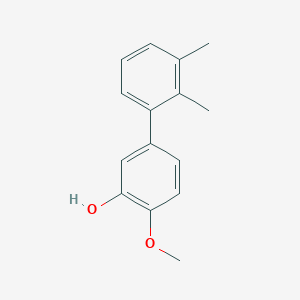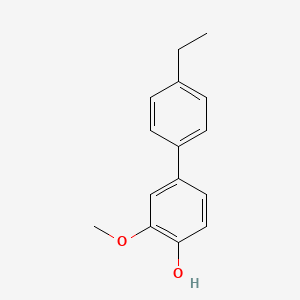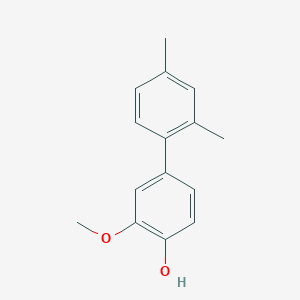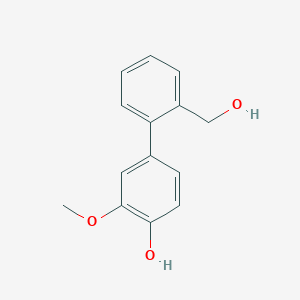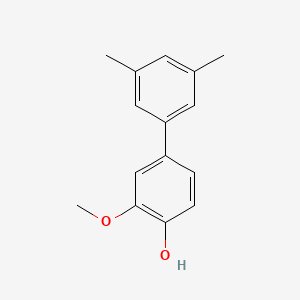
4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% (4-DMP-2-MP) is a phenolic compound with a wide range of applications in the field of scientific research. It is a derivative of the phenol group and is a common reagent used in organic synthesis. In addition, 4-DMP-2-MP has been used in various scientific research applications due to its unique properties, such as its ability to act as an antioxidant, anti-inflammatory, and antifungal agent. It has also been used as a model compound in studies of drug metabolism and pharmacology.
Scientific Research Applications
4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% has been used in a variety of scientific research applications, including drug metabolism and pharmacology studies. It has been used as a model compound to study the metabolism of drugs and the effects of drugs on the body. In addition, 4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% has been used in studies of antioxidant activity, anti-inflammatory activity, and antifungal activity. It has also been used to study the effects of environmental pollutants and toxicants on the body.
Mechanism of Action
4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% is believed to act as an antioxidant, anti-inflammatory, and antifungal agent. It is believed to act by scavenging free radicals, inhibiting the production of inflammatory mediators, and inhibiting the growth of fungi. The exact mechanism of action of 4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% are still under investigation. However, some studies have suggested that 4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% has antioxidant, anti-inflammatory, and antifungal properties. It has also been suggested that 4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% may have protective effects against certain environmental pollutants and toxicants.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% in laboratory experiments include its high yield, high purity, and low cost. In addition, 4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% is easily synthesized and can be used in a variety of experiments. The main limitation of 4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% is that its exact mechanism of action is still unclear.
Future Directions
There are many potential future directions for 4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95%. These include further studies on its mechanism of action, its effects on drug metabolism and pharmacology, its antioxidant, anti-inflammatory, and antifungal activities, and its protective effects against environmental pollutants and toxicants. In addition, further studies on the synthesis of 4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% and its potential applications in other scientific fields are also possible.
Synthesis Methods
4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% is synthesized from 3,5-dimethylphenol and 2-methoxyphenol. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction is usually conducted at temperatures of 80-90 °C and the yield of 4-(3,5-Dimethylphenyl)-2-methoxyphenol, 95% is typically greater than 90%. The reaction can also be conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, to increase the yield.
properties
IUPAC Name |
4-(3,5-dimethylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-10-6-11(2)8-13(7-10)12-4-5-14(16)15(9-12)17-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUVFHDQVBXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=C(C=C2)O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685458 |
Source


|
| Record name | 3-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethylphenyl)-2-methoxyphenol | |
CAS RN |
1261967-38-7 |
Source


|
| Record name | 3-Methoxy-3',5'-dimethyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

